5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid
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Overview
Description
5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid is a complex organic compound that features a fluorinated benzene ring, a thiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a suitable precursor, such as a thioamide, with a halogenated benzene derivative under acidic conditions. The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group on the thiazole ring. The final step involves the fluorination of the benzene ring using a fluorinating agent like tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction pathways or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorobenzoyl)benzoic acid
- 4-Fluorobenzoic acid
- 4-Fluorophenyl benzoate
Uniqueness
5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid is unique due to its combination of a fluorinated benzene ring, a thiazole ring, and a sulfonamide group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H10F2N2O4S2 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
5-fluoro-2-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H10F2N2O4S2/c17-10-3-1-9(2-4-10)15-19-14(8-25-15)26(23,24)20-13-6-5-11(18)7-12(13)16(21)22/h1-8,20H,(H,21,22) |
InChI Key |
DYEYATJEECGIBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)NC3=C(C=C(C=C3)F)C(=O)O)F |
Origin of Product |
United States |
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